N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The IUPAC name N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide reflects its molecular architecture. Breaking down the name:
- Benzo[d]thiazol-2-yl : A benzothiazole ring system fused at the d position, with substitution at the 2nd position.
- 4,7-Dimethoxy : Methoxy (-OCH₃) groups at the 4th and 7th positions of the benzothiazole ring.
- 1,2,3-Thiadiazole-5-carboxamide : A thiadiazole ring substituted at the 5th position with a carboxamide group.
- 4-Methyl : A methyl (-CH₃) group at the 4th position of the thiadiazole ring.
- Pyridin-3-ylmethyl : A pyridine ring attached via a methylene (-CH₂-) group at the 3rd position.
The CAS Registry Number 1171669-61-6 uniquely identifies this compound. Its molecular formula, C₁₉H₁₇N₅O₃S₂ , corresponds to a molecular weight of 427.5 g/mol . The SMILES string COc1ccc(OC)c2sc(N(Cc3cccnc3)C(=O)c3snnc3C)nc12 provides a linear notation of its atomic connectivity.
| Property | Value |
|---|---|
| CAS Registry Number | 1171669-61-6 |
| Molecular Formula | C₁₉H₁₇N₅O₃S₂ |
| Molecular Weight | 427.5 g/mol |
| SMILES | COc1ccc(OC)c2sc(N(Cc3cccnc3)C(=O)c3snnc3C)nc12 |
Structural Relationship to Benzothiazole-Thiadiazole Hybrid Scaffolds
This compound belongs to a class of benzothiazole-thiadiazole hybrids , which are characterized by fused or linked aromatic heterocycles. The benzothiazole moiety contributes electron-rich aromaticity, while the thiadiazole ring introduces sulfur and nitrogen heteroatoms, enhancing polarity and hydrogen-bonding capacity.
Key structural features include:
- Methoxy Substituents : The 4,7-dimethoxy groups on the benzothiazole ring increase electron density, potentially influencing π-π stacking interactions.
- Thiadiazole Carboxamide : The 1,2,3-thiadiazole-5-carboxamide group introduces a planar, hydrogen-bond-accepting motif, critical for molecular recognition.
- Pyridin-3-ylmethyl Branch : The pyridine moiety adds basicity and facilitates solubility in polar solvents.
Comparative analysis with related hybrids, such as 4,7-di(thiophen-2-yl)benzo[c]thiadiazole (CAS 396294), reveals that replacing thiophene with pyridinylmethyl groups alters electronic properties and steric bulk.
Comparative Analysis of Isomeric and Analogous Structures
Isomerism in this compound arises from potential positional variations in methoxy groups or thiadiazole substitution patterns. For example, moving the methyl group from the 4th to the 3rd position on the thiadiazole would create a structural isomer with distinct physicochemical properties.
Analogous derivatives highlight structure-activity trends:
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride (CID 45284063): Replacing the thiadiazole with a pyrazole ring reduces ring strain but diminishes sulfur-mediated interactions.
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride (CID 16808494): Substituting the thiadiazole with a sulfonamide group enhances acidity and water solubility.
| Analog | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|
| Parent Compound | Thiadiazole-5-carboxamide | 427.5 |
| Pyrazole Analog (CID 45284063) | Pyrazole instead of thiadiazole | 425.9 |
| Sulfonamide Analog (CID 16808494) | Sulfonamide instead of thiadiazole | 541.1 |
The parent compound’s thiadiazole core offers a balance of rigidity and electronic diversity, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-11-16(29-23-22-11)18(25)24(10-12-5-4-8-20-9-12)19-21-15-13(26-2)6-7-14(27-3)17(15)28-19/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVRHAMZDSHPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a thiadiazole derivative. The final step involves the introduction of the pyridine moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzo[d]thiazole or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a thiadiazole and a pyridine group. The synthesis typically involves multi-step organic reactions, including:
- Preparation of the benzo[d]thiazole intermediate.
- Coupling with thiadiazole derivatives.
- Introduction of the pyridine moiety via nucleophilic substitution.
Common reagents include thionyl chloride and various organic solvents like dichloromethane under controlled conditions to optimize yield and purity .
Anticancer Properties
Research indicates that compounds containing thiadiazole rings, including this derivative, exhibit significant anticancer properties. Studies have shown cytotoxic activity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating potent antiproliferative effects . The mechanisms of action often involve inhibiting DNA synthesis and targeting key kinases involved in tumorigenesis.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. For instance, derivatives of thiadiazoles have shown effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans . In vitro studies have reported minimum inhibitory concentration (MIC) values that suggest strong antibacterial effects comparable to established antibiotics .
Anti-inflammatory Effects
Recent studies have indicated that this compound may also possess anti-inflammatory properties. Research involving various derivatives has suggested that they inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide on human cancer cell lines. The results showed significant cytotoxicity with IC50 values lower than 10 µM for HepG-2 cells, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated an inhibition rate exceeding 80% at concentrations of 20–28 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections .
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Key Differences :
- The 1,2,3-thiadiazole core (vs.
- The 4,7-dimethoxybenzo[d]thiazol-2-yl group provides steric bulk and lipophilicity, which may influence membrane permeability compared to simpler pyridinyl-thiazole systems.
- The pyridin-3-ylmethyl substituent (vs. 4-pyridinyl) alters spatial orientation and hydrogen-bonding capacity at binding sites.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex molecular structure that integrates a benzo[d]thiazole moiety with thiadiazole and pyridine components. The synthesis typically involves multiple steps, starting from the preparation of the benzo[d]thiazole intermediate followed by coupling with thiadiazole derivatives and introducing the pyridine moiety through nucleophilic substitution reactions. Common reagents include thionyl chloride and various organic solvents under controlled conditions to enhance yield and purity.
1. Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines by inhibiting DNA synthesis and targeting key kinases involved in tumorigenesis . The specific compound under discussion has demonstrated cytotoxic activity against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating potent antiproliferative effects .
2. Anti-inflammatory Properties
This compound has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens. Studies have indicated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms .
Case Study 1: Anticancer Effects
In a study evaluating the anticancer potential of thiadiazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant growth inhibition with IC50 values ranging from 5 to 20 µM across different cell types. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Efficacy
Another study focused on the anti-inflammatory effects of this compound in a rat model of paw edema. The administration of this compound resulted in a significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Membrane Disruption : Antimicrobial activity is facilitated by disrupting microbial membranes or inhibiting vital metabolic processes.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide, and how are yields optimized?
- Methodology : The compound is synthesized via coupling reactions between carboxylic acid derivatives and amines. For example, carboxamide intermediates are reacted with Lawesson’s reagent to introduce thioamide groups, followed by cyclization in solvents like DMF with iodine and triethylamine to form the thiadiazole core . Yields (e.g., 6–39% in similar compounds) depend on stoichiometry, solvent choice (e.g., n-hexane/ethyl acetate for purification), and reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are discrepancies resolved?
- Methodology :
- 1H/13C NMR : Confirms proton environments and carbon frameworks. For example, methyl groups in the pyridin-3-ylmethyl moiety appear as singlets near δ 2.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass spectrometry : Validates molecular weight (e.g., m/z matching theoretical values within 0.1 Da) .
- HPLC : Assesses purity (>98% required for pharmacological studies) using reverse-phase columns and gradient elution .
Q. What are the standard protocols for assessing purity, and how are impurities characterized?
- Methodology : HPLC with UV detection (e.g., 254 nm) is standard. Impurities are identified via retention time shifts or spiking experiments. Preparative TLC (e.g., n-hexane/ethyl acetate 50:50) isolates byproducts for NMR analysis .
Advanced Research Questions
Q. How can low yields in coupling reactions involving pyridin-3-ylmethylamine derivatives be addressed?
- Methodology :
- Reagent optimization : Use coupling agents like HATU or EDCI/HOBt to enhance activation of carboxylic acids .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Stoichiometry : Excess amine (1.2–1.5 eq) drives reactions to completion, as seen in similar carboxamide syntheses .
Q. What strategies resolve contradictions in biological activity data across assays for thiadiazole-carboxamide derivatives?
- Methodology :
- Assay validation : Cross-test compounds in multiple systems (e.g., microbial vs. mammalian cell lines) to rule out assay-specific artifacts .
- Stability studies : Monitor compound degradation under assay conditions (e.g., pH, temperature) via HPLC to ensure bioactivity correlates with intact structure .
Q. How are molecular docking poses validated for this compound against target enzymes?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare binding poses with co-crystallized ligands using RMSD calculations (<2.0 Å acceptable). For example, docking of analogous thiadiazoles showed interactions with catalytic residues (e.g., hydrogen bonding with Ser123 in target enzymes) .
Q. What substituent modifications on the benzo[d]thiazole ring enhance target selectivity, and how are they synthesized?
- Methodology :
- Electron-withdrawing groups : Introduce halogens (e.g., Cl, Br) via electrophilic substitution to modulate electronic effects .
- Steric hindrance : Add methyl/methoxy groups at the 4/7 positions to restrict rotational freedom, improving binding pocket fit .
- Synthesis : Use Suzuki-Miyaura coupling for aryl modifications or alkylation with iodomethane for methyl groups .
Q. How is cyclization of thiadiazole intermediates controlled to minimize byproducts?
- Methodology :
- Reagent control : Limit Lawesson’s reagent to 1.1 eq to avoid over-thionation .
- Temperature : Cyclize at reflux (e.g., acetonitrile, 80°C) for 1–3 minutes to prevent side reactions .
- Workup : Quench reactions with aqueous NaHCO3 to neutralize excess iodine and isolate products via flash chromatography .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
